1-[1-(2-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine
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Overview
Description
1-[1-(2-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine is a chemical compound that belongs to the class of cyclobutylalkylamines It is structurally characterized by a cyclobutyl ring attached to a 2-chlorophenyl group and a butylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Cyclobutyl Ring: The cyclobutyl ring is formed through a Grignard reaction involving 4-chlorophenylacetonitrile and a suitable Grignard reagent.
Reduction: The intermediate product undergoes reduction to form the cyclobutylamine structure.
Alkylation: The final step involves the alkylation of the cyclobutylamine with a methylbutyl group to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[1-(2-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(2-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets. It is known to inhibit the reuptake of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine . This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission. The compound’s effects on neurotransmitter levels make it a potential candidate for the treatment of depression and obesity.
Comparison with Similar Compounds
Similar Compounds
Sibutramine: N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine hydrochloride.
Desmethylsibutramine: N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine hydrochloride.
Uniqueness
1-[1-(2-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Unlike its analogs, this compound has a 2-chlorophenyl group, which may influence its binding affinity and selectivity for various molecular targets.
Properties
Molecular Formula |
C15H22ClN |
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Molecular Weight |
251.79 g/mol |
IUPAC Name |
1-[1-(2-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C15H22ClN/c1-11(2)10-14(17)15(8-5-9-15)12-6-3-4-7-13(12)16/h3-4,6-7,11,14H,5,8-10,17H2,1-2H3 |
InChI Key |
WXOCLKCIOPRIGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=CC=C2Cl)N |
Origin of Product |
United States |
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